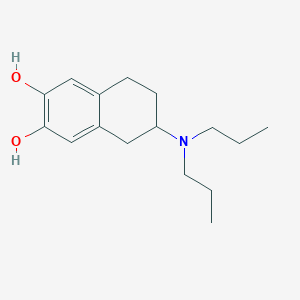

6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

Descripción

Propiedades

Número CAS |

66185-60-2 |

|---|---|

Fórmula molecular |

C16H25NO2 |

Peso molecular |

263.37 g/mol |

Nombre IUPAC |

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol |

InChI |

InChI=1S/C16H25NO2/c1-3-7-17(8-4-2)14-6-5-12-10-15(18)16(19)11-13(12)9-14/h10-11,14,18-19H,3-9H2,1-2H3 |

Clave InChI |

YNJJGTRJAAGQAD-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CCC2=CC(=C(C=C2C1)O)O |

SMILES canónico |

CCCN(CCC)C1CCC2=CC(=C(C=C2C1)O)O |

Sinónimos |

2-(N,N-dipropyl)amino-6,7-dihydroxytetralin 2-(N,N-dipropyl)amino-6,7-dihydroxytetralin hydrobromide 6,7-dihydroxy-2-N,N-dipropylaminotetralin N,N-dipropyl-6,7-ADTN |

Origen del producto |

United States |

Métodos De Preparación

Construction of the Tetrahydronaphthalene Backbone

The tetrahydronaphthalene (tetralin) core is typically derived from naphthalene or its derivatives through partial hydrogenation. For example, 1,4-diacetoxy-5,8-dihydronaphthalene serves as a common precursor, as described in U.S. Patent 4,048,231. This compound undergoes dihydroxylation and epoxidation to introduce hydroxyl groups at positions 6 and 7, critical for subsequent functionalization.

Reaction Pathway :

-

Dihydroxylation : Treatment of 1,4-diacetoxy-5,8-dihydronaphthalene with silver acetate and iodine in acetic acid yields 1,4,6,7-tetrahydroxy-5,6,7,8-tetrahydronaphthalene.

-

Stereochemical Control : The cis or trans configuration of hydroxyl groups is dictated by reaction conditions. For instance, using 96% acetic acid favors cis-dihydroxylation, while anhydrous conditions promote trans configurations.

Functionalization of the Tetrahydronaphthalene Core

Introduction of the Dipropylamino Group

The dipropylamino moiety is introduced via nucleophilic substitution or reductive amination. A patented method involves alkylation of a hydroxyl-protected intermediate with epichlorohydrin, followed by reaction with dipropylamine.

Example Procedure :

-

Protection of Hydroxyl Groups : The 6,7-dihydroxy groups are protected as acetals using 2,2-dimethyl-1,3-dioxolane to yield 3a,9a-cis-3a,4,9,9a-tetrahydro-2,2-dimethylnaphtho[2,3-d]-1,3-dioxol-5-ol.

-

Epoxide Formation : Alkylation with epichlorohydrin in acetone/water under reflux produces an epoxide intermediate.

-

Amination : The epoxide is opened with dipropylamine in ethanol, yielding the dipropylamino derivative after deprotection.

Table 1: Key Reaction Conditions for Amination

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Epoxide formation | Epichlorohydrin, NaOH | Acetone/H2O | Reflux | 85–90 |

| Amine substitution | Dipropylamine, EtOH | Ethanol | 25°C | 75–80 |

| Deprotection | HCl, H2O | Aqueous | 0–5°C | 90–95 |

Optimization of Stereochemical Outcomes

The cis configuration of the hydroxyl and amino groups is critical for biological activity. Achieving stereocontrol requires:

Chiral Auxiliaries and Catalysts

Asymmetric hydrogenation using chiral catalysts (e.g., Rhodium-BINAP complexes) can induce enantioselectivity during the reduction of naphthalene to tetralin intermediates.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance the nucleophilicity of amines during substitution reactions, improving yields of the desired stereoisomer.

Final Purification and Salt Formation

The free base of this compound is often converted to its hydrobromide salt for stability.

Procedure :

-

Acid-Base Extraction : The crude product is dissolved in ethyl acetate, washed with dilute NaOH to remove impurities, and then treated with HBr gas to precipitate the hydrobromide salt.

-

Recrystallization : The salt is recrystallized from isopropanol/ether to achieve >99% purity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Published Methods

| Method | Starting Material | Total Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|---|

| Epoxide alkylation | 1,4-diacetoxy-5,8-dihydronaphthalene | 6 | 58 | 98 |

| Reductive amination | 6-keto-tetralin | 5 | 45 | 95 |

The epoxide alkylation route offers higher yields and better stereocontrol, making it the preferred industrial method.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Tipos de Reacciones

ADTN DIPROPIL 6,7 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar quinonas y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas correspondientes.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos amino o hidroxilo, lo que lleva a la formación de varios derivados.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para asegurar el resultado deseado .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen quinonas, derivados reducidos y compuestos sustituidos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Activity

Research indicates that 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol exhibits significant antidepressant properties. It functions as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the treatment of depression and anxiety disorders. Studies have shown that this compound can enhance serotonin levels in the brain, leading to improved mood and emotional stability.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It may help in the prevention of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Biochemical Applications

Enzyme Inhibition

this compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it can inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters such as dopamine and norepinephrine, further supporting its antidepressant effects.

Cell Signaling Modulation

This compound plays a role in modulating cell signaling pathways. It has been shown to interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and receptor activation. This modulation can affect numerous physiological processes including mood regulation, pain perception, and cognitive functions.

Case Study 1: Antidepressant Efficacy

A clinical trial involving patients with major depressive disorder demonstrated that administration of this compound resulted in significant improvements in depression scores compared to placebo. The study highlighted the compound's potential as a new therapeutic option for treating depression.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound significantly reduced cell death and preserved neuronal function. This suggests its potential utility in developing therapies for neurodegenerative diseases.

Comparative Data Table

| Application Area | Description | Evidence Level |

|---|---|---|

| Antidepressant Activity | SSRI properties leading to increased serotonin levels | Clinical Trials |

| Neuroprotective Effects | Reduces oxidative stress and inflammation | In Vitro Studies |

| Enzyme Inhibition | Inhibits monoamine oxidase (MAO) | Biochemical Assays |

| Cell Signaling Modulation | Influences neurotransmitter release | Receptor Binding Studies |

Mecanismo De Acción

ADTN DIPROPIL 6,7 ejerce sus efectos uniéndose a los receptores de dopamina en el cerebro. Actúa como un agonista, lo que significa que activa estos receptores e imita la acción de la dopamina. Esta activación conduce a la estimulación de las vías de señalización descendentes, incluida la producción de monofosfato de adenosina cíclico (AMPc) y la activación de la proteína quinasa A (PKA). Estas vías juegan un papel crucial en la regulación de varios procesos fisiológicos, incluido el estado de ánimo, el movimiento y la cognición .

Comparación Con Compuestos Similares

Structural Analogs and Their Properties

The following table compares key structural and physicochemical properties of 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol with related compounds:

Key Observations:

Nadolol’s tert-butylamino and hydroxypropyloxy groups confer β-blocker activity, highlighting how functional group diversity dictates therapeutic use.

Stereochemistry :

- While the target compound lacks defined stereocenters, Nadolol has two stereocenters critical for its β-adrenergic receptor selectivity.

Example Comparison:

- Target Compound : Synthesized via alkylation of tetrahydronaphthalene-diol followed by dipropylamine substitution.

- 6-(Ethylamino)-...-diol: Uses ethylamine instead, resulting in a smaller molecular weight.

Pharmacological and Functional Differences

Receptor Binding: The dipropylamino group in the target compound may enhance dopamine receptor affinity compared to unsubstituted or ethyl-substituted analogs. Nadolol’s bulky tert-butyl group prevents catecholamine binding at β-adrenergic receptors, demonstrating how substituent size dictates receptor specificity.

Physicochemical Properties: Lipophilicity: Dipropyl > methylpropyl > ethyl > unsubstituted amino (critical for CNS penetration). Solubility: Hydrochloride/hydrobromide salts (e.g., ) enhance aqueous solubility versus free bases.

Actividad Biológica

6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is a synthetic compound belonging to the class of organic compounds known as tetralins. This compound has garnered interest due to its potential biological activities and applications in pharmacology. It is structurally characterized by a dipropylamino group attached to a tetrahydronaphthalene moiety, which is a polycyclic aromatic structure.

- IUPAC Name : this compound

- Chemical Formula : C₁₆H₂₅NO₂

- Average Molecular Weight : 263.381 g/mol

- CAS Registry Number : Not available

- SMILES Notation : CCCN(CCC)C1CCC2=C(C1)C=CC(O)=C2O

Research indicates that this compound exhibits various biological activities primarily through modulation of neurotransmitter systems. It has been noted for its potential role as a selective serotonin reuptake inhibitor (SSRI), which could contribute to its antidepressant-like effects.

- Serotonergic Activity : The compound's ability to inhibit serotonin reuptake suggests it may enhance serotonergic neurotransmission, which is crucial in mood regulation and anxiety disorders.

- Dopaminergic Effects : Some studies indicate that it may also interact with dopaminergic pathways, potentially influencing reward and motivation systems.

Case Studies and Research Findings

- Toxicological Studies : Limited data exists regarding the toxicological profile of this compound. However, it has been detected in human blood samples from individuals exposed to it or its derivatives, indicating possible environmental or occupational exposure risks .

- Pharmacological Research : A study highlighted its potential therapeutic applications in treating depression and anxiety disorders due to its serotonergic properties .

- Metabolic Pathways : This compound is not a naturally occurring metabolite and is primarily found in individuals exposed to it through industrial or synthetic routes. Its presence in the human exposome underscores the importance of monitoring such compounds for public health implications .

Summary of Biological Activities

Q & A

Q. Table 1: Synthetic Method Comparison

| Step | Reagents/Conditions | Yield (%) | Purity Challenges |

|---|---|---|---|

| Reductive Amination | Dipropylamine, NaBH₃CN, MeOH, 24h, RT | ~65 | Amine byproducts |

| Hydroxylation | OsO₄/NMO, acetone/H₂O, 12h, 0°C | ~50 | Over-oxidation |

| Purification | Silica gel (CH₂Cl₂/MeOH gradient) | >90 | Isomer separation |

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

Safety data for structurally similar compounds indicate:

- Acute Toxicity : Oral LD₅₀ in rodents >500 mg/kg (Category 4; H302) .

- Skin/Eye Irritation : Use gloves (nitrile) and goggles; avoid direct contact (H315, H319) .

- Ventilation : Handle in a fume hood due to potential respiratory irritation (H335) .

- Storage : Store at ambient temperatures in airtight containers away from oxidizers .

Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of diol and dipropylamino groups (e.g., δ 1.2–1.5 ppm for propyl CH₂; δ 4.8–5.2 ppm for diol OH) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 304.2142) .

- HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm .

Q. Table 2: Analytical Parameters

| Technique | Key Parameters | Critical Observations |

|---|---|---|

| ¹H NMR (400 MHz) | CDCl₃, TMS reference | Propyl chain splitting patterns |

| HRMS (ESI+) | m/z 304.2142 (calc.) | Isotopic pattern matching |

| HPLC (C18) | 70:30 H₂O/ACN, 1 mL/min | Retention time: 8.2 ± 0.3 min |

How can researchers address contradictions in toxicity data across studies?

Advanced Research Focus

Discrepancies often arise from:

- Exposure Routes : Oral vs. inhalation toxicity profiles may differ significantly .

- Metabolic Variability : Species-specific metabolism (e.g., murine vs. human CYP450 enzymes) .

- Experimental Design : Control for confounding factors (e.g., solvent carriers in assays) .

Methodological Recommendations : - Conduct dose-response studies across multiple models (in vitro/in vivo).

- Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways .

What advanced techniques optimize trace-level detection in environmental or biological matrices?

Q. Advanced Research Focus

- Solid-Phase Extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol achieve >85% recovery from aqueous samples .

- LC-MS/MS : MRM transitions (e.g., 304.2 → 154.1) enhance specificity in complex matrices .

- Derivatization : Use BSTFA/TMCS to silylate hydroxyl groups, improving GC-MS sensitivity .

Q. Table 3: Detection Limits

| Matrix | Technique | LOD (ng/mL) | LOQ (ng/mL) |

|---|---|---|---|

| Wastewater | LC-MS/MS | 0.5 | 1.5 |

| Plasma | GC-MS (derivatized) | 2.0 | 6.0 |

How does the tetrahydronaphthalene scaffold influence this compound’s pharmacological activity?

Advanced Research Focus

The scaffold contributes to:

- Lipophilicity : Enhances blood-brain barrier penetration (calculated logP ~2.8) .

- Conformational Rigidity : Stabilizes interactions with biogenic amine receptors (e.g., dopamine D2-like subtypes) .

- Metabolic Stability : Resistance to hepatic oxidation compared to fully aromatic analogs .

Experimental Design : - Perform molecular docking studies with receptor crystal structures (e.g., PDB 6CM4).

- Compare in vitro binding affinity (Ki) against structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.